molecular formula C13H9NO4 B6414204 4-(3-Carboxyphenyl)nicotinic acid, 95% CAS No. 1261962-19-9

4-(3-Carboxyphenyl)nicotinic acid, 95%

Cat. No. B6414204
CAS RN: 1261962-19-9
M. Wt: 243.21 g/mol
InChI Key: BFTPBRAQKNCUPI-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)nicotinic acid, 95% (4-CPN) is an organic compound belonging to the class of compounds known as carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H8NO4 and a molecular weight of 188.16 g/mol. 4-CPN has been widely studied for its various applications in both scientific research and laboratory experiments.

Scientific Research Applications

4-(3-Carboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound for the study of the effects of carboxylic acids on the structure and function of proteins. 4-(3-Carboxyphenyl)nicotinic acid, 95% has also been used in studies of the interactions between carboxylic acids and enzymes, as well as in studies of the effects of carboxylic acids on the stability of proteins. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% has been used in studies of the effects of carboxylic acids on the structure and function of DNA.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Carboxyphenyl)nicotinic acid, 95% interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions. It is also believed that 4-(3-Carboxyphenyl)nicotinic acid, 95% can interact with DNA through hydrogen bonding and electrostatic interactions. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% has been shown to interact with the active sites of enzymes, which can alter the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxyphenyl)nicotinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and lipoxygenase. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-(3-Carboxyphenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-(3-Carboxyphenyl)nicotinic acid, 95% is relatively stable and can be stored at room temperature for extended periods of time. The major limitation of 4-(3-Carboxyphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(3-Carboxyphenyl)nicotinic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies of its interactions with proteins and enzymes, as well as its interactions with DNA, could provide valuable insights into its potential applications. Additionally, further studies of its solubility in different solvents could provide valuable information for its use in laboratory experiments. Finally, further studies of its potential toxicity and safety could provide valuable information for its potential use as a therapeutic agent.

Synthesis Methods

4-(3-Carboxyphenyl)nicotinic acid, 95% can be synthesized by several methods, including the reaction of 3-carboxybenzaldehyde with nicotinic acid in the presence of a catalytic amount of hydrochloric acid. This reaction produces 4-(3-Carboxyphenyl)nicotinic acid, 95% as the major product, along with some minor byproducts. Other methods for synthesizing 4-(3-Carboxyphenyl)nicotinic acid, 95% include the reaction of 3-carboxybenzaldehyde with nicotinamide in the presence of a catalytic amount of hydrochloric acid, as well as the reaction of 3-carboxybenzaldehyde with nicotinic acid chloride in the presence of a catalytic amount of triethylamine.

properties

IUPAC Name

4-(3-carboxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPBRAQKNCUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692540
Record name 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-19-9
Record name 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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